5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Description
Structural Overview and Nomenclature
5-Methoxybenzofuran-2-carboxylic acid ethyl ester, with the Chemical Abstracts Service registry number 50551-56-9, represents a complex heterocyclic compound characterized by its distinctive molecular architecture. The compound possesses the molecular formula C₁₂H₁₂O₄ and exhibits a molecular weight of 220.22 grams per mole, as confirmed by multiple authoritative chemical databases. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as ethyl 5-methoxy-1-benzofuran-2-carboxylate, reflecting its structural components and functional group arrangements.
The structural framework of this compound consists of a benzofuran core system, which represents a fused ring structure containing a benzene ring connected to a furan moiety. The furan component, a five-membered aromatic heterocycle containing one oxygen atom and four carbon atoms, provides the foundational heterocyclic character to the molecule. The benzofuran scaffold has garnered considerable attention in organic chemistry due to its prevalence in naturally occurring compounds and its demonstrated biological activities.
The methoxy substituent positioned at the 5-carbon of the benzofuran ring significantly influences the electronic properties and reactivity patterns of the molecule. This electron-donating group enhances the nucleophilic character of the aromatic system and contributes to the compound's overall stability. The ethyl ester functionality at the 2-position introduces additional synthetic versatility, allowing for various chemical transformations and derivatization reactions that are crucial in medicinal chemistry applications.
| Property | Value | Source Database |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₄ | National Institute of Standards and Technology WebBook |
| Molecular Weight | 220.22 g/mol | PubChem Compound Database |
| Chemical Abstracts Service Number | 50551-56-9 | Multiple Chemical Databases |
| Melting Point | 59°C | ChemSrc Database |
| Boiling Point | 316.2°C at 760 mmHg | ChemSrc Database |
| Density | 1.192 g/cm³ | ChemSrc Database |
| Flash Point | 145°C | ChemSrc Database |
Historical Development in Heterocyclic Chemistry
The development of benzofuran chemistry traces its origins to the pioneering work conducted in the nineteenth century, when William Henry Perkin first synthesized the benzofuran ring system in 1870. This groundbreaking achievement established the foundation for subsequent investigations into the synthesis and applications of benzofuran derivatives. The historical progression of furan chemistry began even earlier, with Carl Wilhelm Scheele's discovery of 2-furoic acid in 1780, followed by Johann Wolfgang Döbereiner's report of furfural in 1831.
The systematic exploration of benzofuran derivatives gained significant momentum throughout the twentieth century as researchers recognized the potential of these heterocyclic compounds in pharmaceutical applications. The development of synthetic methodologies for constructing benzofuran frameworks has evolved considerably, with modern approaches incorporating transition metal catalysis, photochemical methods, and innovative cyclization strategies. These advancements have enabled the efficient preparation of complex benzofuran derivatives, including 5-methoxybenzofuran-2-carboxylic acid ethyl ester.
Contemporary synthetic approaches to benzofuran-3-carboxylates, including the target compound, have benefited from the development of copper-catalyzed intramolecular carbon-oxygen bond-forming reactions. These methodologies have provided practical and efficient routes for medium-scale synthesis, addressing the historical challenges associated with the preparation of benzofuran carboxylic acid derivatives. The evolution of these synthetic strategies has been driven by the recognition of benzofuran derivatives as privileged scaffolds in drug discovery and development programs.
The historical context of heterocyclic chemistry reveals that benzofuran derivatives have consistently demonstrated remarkable diversity in their biological activities. This recognition has stimulated continued research efforts focused on developing new synthetic methodologies and exploring novel applications for these compounds. The specific case of 5-methoxybenzofuran-2-carboxylic acid ethyl ester represents a culmination of these historical developments, combining established synthetic principles with modern pharmaceutical chemistry requirements.
Significance in Medicinal Chemistry and Drug Discovery
The significance of 5-methoxybenzofuran-2-carboxylic acid ethyl ester in medicinal chemistry stems from the well-documented therapeutic potential of benzofuran derivatives across diverse disease areas. Benzofuran compounds have demonstrated efficacy against bacterial, viral, inflammatory, and protozoal diseases, establishing this heterocyclic framework as a privileged scaffold in pharmaceutical research. The specific structural features of 5-methoxybenzofuran-2-carboxylic acid ethyl ester contribute to its potential as a lead compound for drug development programs targeting various therapeutic indications.
Research investigations have highlighted the anti-inflammatory properties of benzofuran derivatives, with several studies demonstrating their potential in treating inflammatory conditions. The methoxy substitution pattern and ester functionality in 5-methoxybenzofuran-2-carboxylic acid ethyl ester may contribute to enhanced bioavailability and improved pharmacological profiles compared to unsubstituted benzofuran analogs. The compound's structural framework allows for systematic medicinal chemistry optimization through structure-activity relationship studies.
The versatility of benzofuran derivatives extends to their role as enzyme inhibitors, including carbonic anhydrase, tyrosinase, topoisomerase I, and farnesyl transferase. These enzyme inhibition properties suggest potential applications for 5-methoxybenzofuran-2-carboxylic acid ethyl ester in treating various diseases where these enzymatic targets are therapeutically relevant. The compound's ester functionality provides additional opportunities for prodrug strategies and targeted drug delivery approaches.
Contemporary medicinal chemistry research has emphasized the importance of heterocyclic compounds as the main components of biologically active compounds. The benzofuran scaffold represents a significant portion of medicinally important organic compounds, and derivatives such as 5-methoxybenzofuran-2-carboxylic acid ethyl ester continue to attract attention for their potential therapeutic applications. The compound serves as a valuable synthetic intermediate for the preparation of more complex benzofuran-containing pharmaceuticals and represents an important building block in protein degrader development programs.
| Therapeutic Area | Reported Activity | Research Status |
|---|---|---|
| Anti-inflammatory | Demonstrated efficacy | Active research |
| Enzyme Inhibition | Multiple targets identified | Ongoing studies |
| Antibacterial | Broad-spectrum activity | Established |
| Antiviral | Selective activity | Under investigation |
| Anticancer | Cytotoxic properties | Preclinical studies |
| Neuroprotective | Alzheimer's disease models | Early research |
Properties
IUPAC Name |
ethyl 5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCODAOXFYTGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198587 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-56-9 | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50551-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester typically involves the esterification of 5-methoxybenzofuran-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
5-Methoxybenzofuran-2-carboxylic acid+EthanolH2SO45-Methoxybenzofuran-2-carboxylic acid, ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis
Esters can be hydrolyzed using either acid or base catalysis . Base-catalyzed hydrolysis, also known as saponification, involves the nucleophilic addition of hydroxide ion to the carbonyl group, forming a tetrahedral intermediate. This intermediate then eliminates an alkoxide ion, yielding a carboxylic acid which is subsequently deprotonated to form a carboxylate ion . Acid-catalyzed hydrolysis proceeds through a mechanism that is the reverse of Fischer esterification. The ester is first protonated, followed by nucleophilic addition of water. Subsequent proton transfer and elimination of alcohol yields the carboxylic acid .
Grignard Reactions
Esters react with two equivalents of a Grignard reagent to yield tertiary alcohols, where two of the substituents are identical . The reaction proceeds via a nucleophilic acyl substitution mechanism, initially forming a ketone intermediate, which further reacts with the Grignard reagent to produce a tertiary alcohol .
Preparation of N-(7-methoxy-benzofuran-2-carbonyl)-hydrazinecarboxylic acid ethyl ester
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester can be used in the synthesis of N-(7-methoxy-benzofuran-2-carbonyl)-hydrazinecarboxylic acid ethyl ester. A mixture of 7-methoxy-benzofuran-2-carboxylic acid hydrazide, ethylchloroformate and anhydrous potassium carbonate are refluxed in dry benzene .
Data Table
Relevant data pertaining to this compound includes:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 220.22100 | |
| Density | 1.192g/cm3 | |
| Boiling Point | 316.2ºC at 760 mmHg | |
| Melting Point | 59ºC | |
| Molecular Formula | C12H12O4 | |
| Flash Point | 145ºC |
Oxidation
Oxidation involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction
Reduction involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution
Substitution involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Pharmacological Applications
1.1 H3 Receptor Modulation
Research indicates that compounds related to 5-methoxybenzofuran-2-carboxylic acid, ethyl ester, can function as antagonists or inverse agonists at the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in several neurological disorders, including:
- Cognitive Disorders : Attention deficit hyperactivity disorder (ADHD), Alzheimer's disease.
- Neurological Disorders : Schizophrenia, depression, epilepsy, Parkinson's disease.
- Gastrointestinal Disorders : Such as gastric acid secretion and motility issues.
The modulation of H3 receptors could lead to new therapeutic strategies for these conditions .
1.2 Carbonic Anhydrase Inhibition
Benzofuran derivatives have been studied for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and hCA II. The compound exhibited submicromolar inhibitory activity against hCA IX with a Ki value of approximately 0.56 μM, indicating potential applications in cancer therapy, especially for tumors that highly express this isoform . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran structure can enhance its efficacy as an inhibitor.
Anticancer Properties
2.1 Antiproliferative Activity
Recent studies have highlighted the anticancer properties of benzofuran-based carboxylic acids. Specifically, derivatives of 5-methoxybenzofuran-2-carboxylic acid have shown promising antiproliferative effects against human breast cancer cell lines such as MDA-MB-231. The compound demonstrated an IC50 value of 2.52 μM, comparable to the reference drug Doxorubicin .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
2.2 Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells. Flow cytometry assays have shown significant increases in sub-G1 populations in treated cells, indicating enhanced apoptotic activity .
Synthesis and Structural Modifications
The synthesis of 5-methoxybenzofuran-2-carboxylic acid derivatives has been explored extensively. Various synthetic pathways have been developed to optimize yields and bioactivity:
- Selective Adenosine A2A Receptor Antagonists : Some derivatives have been synthesized to act selectively on adenosine receptors, showcasing anti-inflammatory properties and potential local anesthetic effects .
Table 2: Synthetic Pathways for Benzofuran Derivatives
Mechanism of Action
The mechanism of action of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological studies, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Benzofuran Esters
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|---|
| 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester | 50551-56-9 | C₁₂H₁₂O₄ | 220.22 | 212 | Methoxy, Ester |
| 5-Bromobenzofuran-2-carboxylic acid, ethyl ester | - | C₁₁H₉BrO₃ | 269.09 | 55–57 | Bromo, Ester |
| 5,7-Dichlorobenzofuran-2-carboxylic acid, ethyl ester | - | C₁₁H₈Cl₂O₃ | 273.09 | 80–81 | Chloro, Ester |
| 5-Aminobenzofuran-2-carboxylic acid, ethyl ester | 174775-48-5 | C₁₁H₁₁NO₃ | 205.21 | 107–109 | Amino, Ester |
Biological Activity
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is a compound belonging to the benzofuran family, which has gained attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their wide range of biological activities, including anti-tumor , antibacterial , antioxidative , and anti-viral properties. The structural framework of benzofurans allows for interactions with various biochemical pathways, making them valuable in drug development and therapeutic applications .
Target Interactions
The specific targets of this compound remain largely unidentified; however, it is believed that it interacts with several key enzymes and proteins involved in metabolic processes. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Cellular Effects
Research indicates that this compound influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in cellular proliferation and apoptosis, suggesting potential applications in cancer therapy.
Biological Activity Data
Table 1: Biological Activity of this compound
Case Studies and Research Findings
- Anticancer Activity : A study investigated various benzofuran derivatives, including this compound. The compound exhibited significant cytotoxicity against ovarian carcinoma cell lines (Skov-3), demonstrating its potential as an anticancer agent .
- Cytotoxicity Studies : In vitro studies on K562 (leukemia) and HeLa (cervical carcinoma) cells revealed that compounds related to 5-Methoxybenzofuran-2-carboxylic acid showed reduced cell viability at concentrations as low as 100 µM. IC50 values were determined for several derivatives, indicating promising cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : The compound has been shown to inhibit the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases such as asthma .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzofuran scaffold can significantly enhance biological activity. For instance, introducing substituents at specific positions on the benzofuran ring can increase potency against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for preparing 5-methoxybenzofuran-2-carboxylic acid, ethyl ester?
The ethyl ester is typically synthesized via esterification of the parent carboxylic acid (5-methoxybenzofuran-2-carboxylic acid) using ethanol under acidic or basic conditions. For example, transesterification reactions or coupling with ethyl chloride in the presence of a base (e.g., K₂CO₃) are common methods. Intermediate steps may involve protecting/deprotecting functional groups to enhance regioselectivity . Alternatively, enzymatic synthesis approaches (e.g., lipase-catalyzed esterification) can be employed for milder conditions, as seen in analogous furan ester syntheses .
Q. How is the purity of this compound validated in laboratory settings?
Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection, typically at λ = 254 nm, and GC-MS (Gas Chromatography-Mass Spectrometry) for volatile impurities. NMR (¹H and ¹³C) is critical for structural confirmation, with characteristic signals for the methoxy group (~δ 3.8 ppm), benzofuran protons (δ 6.5–7.5 ppm), and ethyl ester moiety (triplet at δ 1.3 ppm for CH₃ and quartet at δ 4.3 ppm for CH₂) .
Q. What are the key stability considerations for this compound during storage?
The ester group is susceptible to hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Storage recommendations include airtight containers with desiccants (e.g., silica gel) at 2–8°C. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways, such as ester hydrolysis to the parent carboxylic acid .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of the ethyl ester?
Yield optimization involves parameter screening:
- Catalyst selection : Use of DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole) to enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) for esterification, monitored by TLC to prevent over-reaction . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
Q. What strategies address contradictions in reported biological activity data for benzofuran esters?
Discrepancies in bioactivity (e.g., anti-tumor efficacy) may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities. Researchers should:
Q. How can computational methods aid in predicting the reactivity of this compound?
DFT (Density Functional Theory) calculations model electron distribution in the benzofuran ring, predicting sites for electrophilic substitution (e.g., at C-3 or C-6). Molecular docking simulations assess binding affinity to targets like dihydroorotate dehydrogenase (DHODH), a mechanism explored for related antiviral esters .
Methodological Challenges & Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
